Pregna-4,6-diene-3,11,20-trione
Description
Pregna-4,6-diene-3,11,20-trione is a synthetic steroid derivative characterized by a conjugated diene system at positions 4 and 6 and ketone groups at positions 3, 11, and 20. Dydrogesterone, a well-studied progestogen, shares the 4,6-diene backbone and is used clinically for hormonal disorders due to its high selectivity for progesterone receptors . The 3,11,20-trione variant introduces an additional ketone at position 11, which may alter metabolic stability and receptor interactions compared to analogs with fewer ketone groups.
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,8,9,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4-5,10,15-17,19H,6-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJAFNVSXMTJMN-DADBAOPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943373 | |
| Record name | Pregna-4,6-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21063-91-2 | |
| Record name | Pregna-4,6-diene-3,11,20-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021063912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-4,6-diene-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,6-diene-3,11,20-trione typically involves multiple steps starting from readily available steroid precursors. One common method involves the deprotection of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione. This intermediate then undergoes rearrangement under alkaline conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Pregna-4,6-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones.
Scientific Research Applications
Pregna-4,6-diene-3,11,20-trione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and immunosuppressive properties.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Pregna-4,6-diene-3,11,20-trione involves its interaction with specific molecular targets and pathways. As a steroid, it can bind to glucocorticoid receptors, leading to changes in gene expression and modulation of inflammatory responses . The compound’s effects are mediated through its ability to influence the activity of enzymes and signaling molecules involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of Pregna-4,6-diene-3,11,20-trione and related compounds:
*Calculated based on molecular formula.
Key Observations :
- The 4,6-diene system in dydrogesterone and melengestrol acetate enhances rigidity and metabolic stability compared to progesterone’s 4-ene system .
- The 9β,10α configuration in dydrogesterone contributes to its progestogenic activity without androgenic effects .
- Additional substituents (e.g., 6-methyl in melengestrol acetate) improve oral bioavailability and receptor binding .
Pharmacological Activity
compares the progesterone receptor binding affinity (RBA) of dydrogesterone and analogs:
| Compound | IC₅₀ (nM) | RBA (% vs. Progesterone) |
|---|---|---|
| Progesterone | 87.4 | 100.0 |
| Pregna-4,6-diene-3,20-dione | 88.4 | 98.9 |
| 18a-Methylprogesterone | 4.35 | 2009 |
| Pregna-1,4-diene-3,20-dione | 93.5 | 93.5 |
Key Findings :
- Dydrogesterone (Pregna-4,6-diene-3,20-dione) exhibits nearly identical RBA to progesterone, suggesting comparable potency .
- 18a-Methylprogesterone ’s dramatically higher RBA (2009%) underscores the impact of methyl group addition on receptor affinity .
Metabolic and Biotransformation Profiles
- Dydrogesterone undergoes microbial transformation to hydroxylated metabolites (e.g., 15β-hydroxy and 8α-hydroxy derivatives), which retain progestogenic activity .
- Pregna-4,16-diene-3,11,20-trione () is a candidate adjuvant in antibiotic therapy, though its metabolic pathway remains uncharacterized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
